molecular formula C9H7ClF2O2 B13075845 2-(2-Chloro-3,6-difluorophenyl)propanoic acid

2-(2-Chloro-3,6-difluorophenyl)propanoic acid

Katalognummer: B13075845
Molekulargewicht: 220.60 g/mol
InChI-Schlüssel: WDZFHBKJNWEGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-3,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,6-difluorophenyl)propanoic acid typically involves the following steps:

    Coupling Reaction: The halogenated phenyl compound is then coupled with a propanoic acid derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale halogenation and coupling reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-3,6-difluorophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-3,6-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(4-Chloro-2-fluorophenyl)propanoic acid
  • (2S)-2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid

Uniqueness

2-(2-Chloro-3,6-difluorophenyl)propanoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C9H7ClF2O2

Molekulargewicht

220.60 g/mol

IUPAC-Name

2-(2-chloro-3,6-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7ClF2O2/c1-4(9(13)14)7-5(11)2-3-6(12)8(7)10/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

WDZFHBKJNWEGOG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1Cl)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.